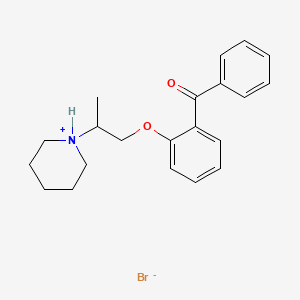
2-(2-Piperidinopropoxy)benzophenone hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Piperidinopropoxy)benzophenone hydrobromide is a chemical compound with the molecular formula C20H23NO2·HBr It is a derivative of benzophenone, which is known for its applications in organic synthesis and various industrial processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Piperidinopropoxy)benzophenone hydrobromide typically involves the reaction of benzophenone with 2-(2-piperidinopropoxy) in the presence of hydrobromic acid. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Solvent: Common solvents used in the synthesis include acetic acid or other organic solvents that can dissolve the reactants and products effectively.
Catalysts: Catalysts such as pyridine hydrobromide perbromide may be used to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to improve efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Piperidinopropoxy)benzophenone hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH) and sodium borohydride (NaBH) are frequently used.
Solvents: Organic solvents like dichloromethane (CH2Cl2) and ethanol (C2H5OH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzophenone derivatives, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(2-Piperidinopropoxy)benzophenone hydrobromide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-Piperidinopropoxy)benzophenone hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. Key molecular targets may include receptors, ion channels, and enzymes involved in cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2-(2-Piperidinopropoxy)benzophenone hydrobromide can be compared with other benzophenone derivatives, such as:
Benzophenone: A simpler structure with similar chemical properties but different applications.
Benzophenone hydrazone derivatives: These compounds exhibit unique optical properties and are used in photonics and optoelectronics.
The uniqueness of this compound lies in its specific structural features and the presence of the piperidinopropoxy group, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research and industry. Its unique structural features and diverse chemical reactivity make it a valuable tool for researchers and industrial chemists alike.
Eigenschaften
CAS-Nummer |
10571-21-8 |
|---|---|
Molekularformel |
C21H26BrNO2 |
Molekulargewicht |
404.3 g/mol |
IUPAC-Name |
phenyl-[2-(2-piperidin-1-ium-1-ylpropoxy)phenyl]methanone;bromide |
InChI |
InChI=1S/C21H25NO2.BrH/c1-17(22-14-8-3-9-15-22)16-24-20-13-7-6-12-19(20)21(23)18-10-4-2-5-11-18;/h2,4-7,10-13,17H,3,8-9,14-16H2,1H3;1H |
InChI-Schlüssel |
NEQRJYWSHMKNSF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC1=CC=CC=C1C(=O)C2=CC=CC=C2)[NH+]3CCCCC3.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4s,7Ar)-1-[(2S)-6-(methoxymethoxy)-6-methyl-3-oxohept-4-yn-2-yl]-7a-methyl-octahydro-1H-inden-4-yl benzoate](/img/structure/B13747290.png)

![methyl 3-amino-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate;hydrochloride](/img/structure/B13747297.png)


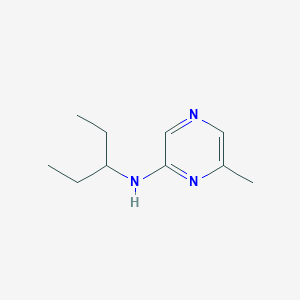
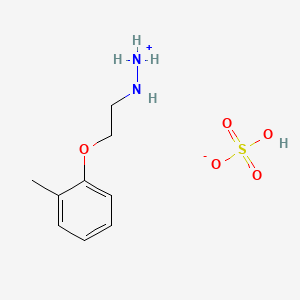
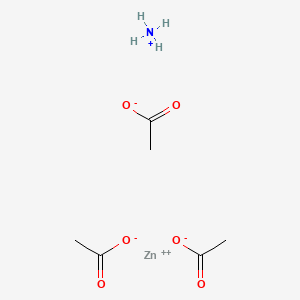
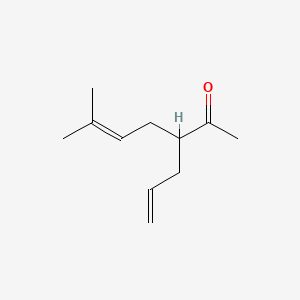
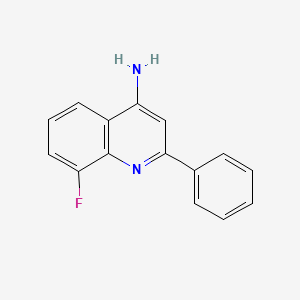

![6,6-dichloro-2-Oxabicyclo[3.1.0]hexane](/img/structure/B13747364.png)
